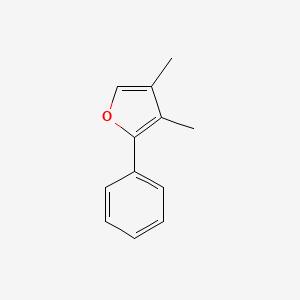![molecular formula C18H21NO3 B15212356 Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl- CAS No. 61579-90-6](/img/structure/B15212356.png)
Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with an ethoxy group and a carbonyl group, attached to a cyclopentanone ring with two methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethoxylation: The indole ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Carbonylation: The ethoxyindole is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the carbonyl group at the 3-position.
Cyclopentanone Formation: The final step involves the formation of the cyclopentanone ring, which can be achieved through a cyclization reaction using a suitable cyclizing agent.
Industrial Production Methods
Industrial production of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as cell proliferation, apoptosis, or signal transduction.
類似化合物との比較
Similar Compounds
2-Ethoxy-1H-indole: A simpler compound with an ethoxy group on the indole ring.
2-(2-Ethynylphenyl)-1H-indole: Another indole derivative with an ethynyl group.
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one: A closely related compound with a similar structure.
Uniqueness
2-(2-Ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is unique due to its combination of an ethoxy-substituted indole ring and a cyclopentanone ring with two methyl groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
61579-90-6 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
2-(2-ethoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-15(11-7-5-6-8-13(11)19-17)16(21)12-9-18(2,3)10-14(12)20/h5-8,12,19H,4,9-10H2,1-3H3 |
InChIキー |
FMQRWORYHSBWEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=CC=CC=C2N1)C(=O)C3CC(CC3=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


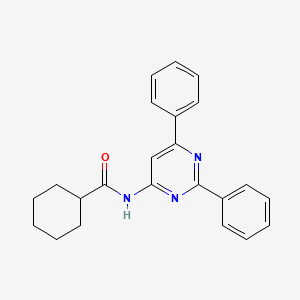
![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
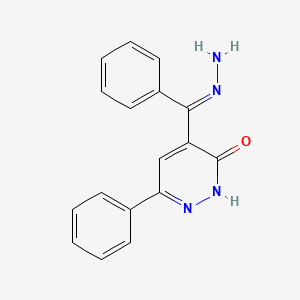
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
![(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B15212314.png)
![4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol](/img/structure/B15212326.png)
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
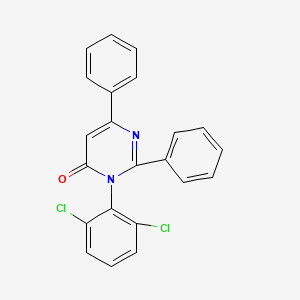
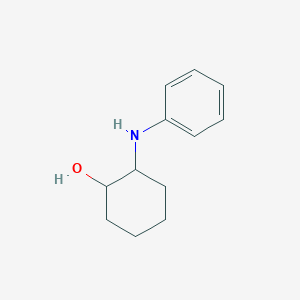

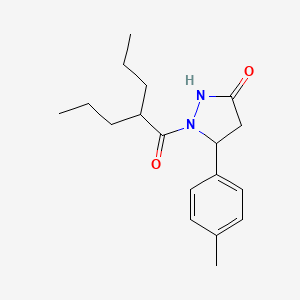
![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)
